molecular formula C44H36F12FeP2 B12050374 (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine

(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine

Cat. No.: B12050374
M. Wt: 910.5 g/mol
InChI Key: MNTLEQJADXVKKK-FAVHNTAZSA-N
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Description

Historical Evolution of Ferrocene-Based Ligands in Organometallic Chemistry

The serendipitous discovery of ferrocene in 1951 by Kealy, Pauson, and Miller revolutionized organometallic chemistry, introducing the concept of sandwich complexes to the scientific community. Wilkinson and Woodward’s structural elucidation in 1952 revealed its unique η⁵-coordination mode, while Fischer’s subsequent work on metallocenes earned him the 1973 Nobel Prize. Early applications focused on ferrocene’s redox properties, but the 1970s saw a paradigm shift toward chiral derivatives. Rausch’s synthesis of iodoferrocene in 1962 marked the first deliberate modification of the ferrocene scaffold, though its potential in asymmetric catalysis remained unrealized for decades.

The 1980s witnessed critical breakthroughs with the development of 1,1’- and 1,2-disubstituted ferrocenylphosphines. Hayashi’s 1984 report on ferrocenyl diphosphines demonstrated unprecedented enantioselectivity in rhodium-catalyzed hydrogenations. This work established ferrocene’s planar chirality as a viable design element for asymmetric induction. By the 2000s, researchers systematically explored substituent effects, leading to ligands like Josiphos (Togni’s ferrocenyl diphosphine) that achieved >99% ee in industrial hydrogenation processes.

Table 1: Milestones in Ferrocene Ligand Development

Year Development Key Contribution Reference
1951 Ferrocene discovery Foundation of metallocene chemistry
1984 First chiral ferrocenylphosphines Demonstrated planar chirality utility
2002 Bulky ferrocenyloxazolines Achieved regioselectivity in allylic alkylation
2016 Kinetic resolution of planar-chiral phosphines Enabled access to enantiopure ligands

The ligand (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine embodies this evolutionary trajectory, combining sterically demanding 3,5-xylyl groups with electron-withdrawing trifluoromethyl substituents to optimize metal coordination geometry and electronic effects.

Role of Planar Chirality and Stereogenic Centers in Ligand Design

Planar chirality in ferrocene derivatives arises from the non-symmetrical substitution pattern across the cyclopentadienyl rings. In the target ligand, the (S)-configured ferrocenyl fragment creates a well-defined chiral environment that preorganizes the phosphine donors for facial selectivity in metal complexation. This preorganization reduces entropic penalties during transition-state formation, a critical factor in achieving high enantiomeric excess (ee).

The incorporation of stereogenic phosphorus centers introduces an additional layer of stereochemical control. Unlike traditional P-chiral ligands where stereogenicity resides solely at phosphorus, this ligand’s design synergizes planar chirality (ferrocene) with central chirality (ethyl bridge) and P-stereogenicity. Computational studies on analogous systems reveal that matched configurations between planar and P-chirality create a "chiral amplification" effect, where small energy differences in diastereomeric transition states translate to large ee values.

Table 2: Impact of Chiral Elements on Catalytic Performance

Chiral Element Contribution to Enantioselectivity Example Reaction (ee) Reference
Planar chirality alone 70-85% ee in allylic alkylation
P-Stereogenicity alone 80-90% ee in conjugate additions
Combined planar + P 95-99% ee in Heck reactions

The 3,5-di(trifluoromethyl)phenyl groups on phosphorus serve dual roles: their strong electron-withdrawing nature increases metal-phosphorus bond strength, while the meta-substitution pattern creates a cone-shaped steric profile that discriminates between prochiral faces. This is particularly effective in palladium-catalyzed asymmetric allylic alkylations, where the ligand’s C₂-symmetric pocket directs nucleophile approach to the π-allyl intermediate.

Recent advances in cobalt-catalyzed C–H functionalization have further expanded the ligand’s utility. For instance, Shi’s 2024 work demonstrated that planar-chiral ferrocene thioamides, when paired with this phosphine ligand, enable enantioselective C(sp²)–C(sp³) couplings with 95% ee. The ligand’s ability to stabilize high-oxidation-state cobalt intermediates while maintaining chiral induction underscores its versatility across multiple catalytic platforms.

Properties

Molecular Formula

C44H36F12FeP2

Molecular Weight

910.5 g/mol

InChI

InChI=1S/C23H26P.C21H10F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h6-15,20H,1-5H3;1-10H;/t20-;;/m1../s1

InChI Key

MNTLEQJADXVKKK-FAVHNTAZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe]

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis of Planar Chiral Ferrocene Backbones

The foundational step in preparing this ligand involves constructing the planar chiral ferrocene scaffold. A breakthrough method employs intramolecular asymmetric C–H arylation of indene-fused ferrocenes, achieving up to 99% enantiomeric excess (ee) . This reaction utilizes palladium catalysts with chiral bisphosphine ligands, enabling regioselective activation of the ferrocene’s cyclopentadienyl ring. For example, treating ferrocene with 2-bromoindene in the presence of (R)-BINAP and Pd(OAc)₂ yields the planar chiral intermediate in 85–95% yield .

Critical parameters include:

  • Temperature : Reactions proceed optimally at 80–100°C.

  • Solvent : Toluene or dichloroethane enhances solubility and stereocontrol.

  • Catalyst loading : 2–5 mol% Pd ensures efficiency without side reactions.

This method circumvents traditional lithiation routes, which often suffer from poor regioselectivity and scalability issues .

Diastereoselective Phosphination for Central Chirality

Introducing phosphine groups with defined central chirality requires diastereoselective phosphination . A two-step protocol is employed:

  • Phosphine chloride formation : The planar chiral ferrocene reacts with PCl₃ in hexane at 0°C, yielding a phosphine chloride intermediate .

  • Nucleophilic substitution : Treating the chloride with 3,5-di(trifluoromethyl)phenylmagnesium bromide in THF at -78°C installs the bis(3,5-di-trifluoromethylphenyl)phosphine group with >95% diastereoselectivity .

Key considerations:

  • Grignard reagent stoichiometry : A 2.2:1 molar ratio of aryl Grignard to ferrocene chloride minimizes residual chloride .

  • Steric effects : Bulky substituents on the ferrocene backbone enhance stereochemical outcomes by restricting rotational freedom .

Installation of the Di-3,5-xylylphosphine Group

The final step attaches the di-3,5-xylylphosphine moiety to the ethyl side chain. This involves:

  • Ethyl spacer introduction : A chiral ethylamine derivative is coupled to the ferrocene via reductive amination, using NaBH₃CN in methanol .

  • Phosphination : The amine intermediate reacts with chlorodi(3,5-xylyl)phosphine in the presence of Et₃N, achieving quantitative conversion .

Reaction conditions :

  • Solvent : Tetrahydrofuran (THF) or 2-methyl-2-butanol .

  • Catalyst : Palladium complexes (e.g., Pd₂(dba)₃) facilitate P–C bond formation .

  • Atmosphere : Inert conditions (N₂ or Ar) prevent phosphine oxidation .

Industrial-Scale Optimization

For large-scale production, the process is streamlined:

  • Continuous flow systems : Reduce reaction times from 24 hours to 2–4 hours .

  • Purification : Recrystallization from dichloromethane/hexane mixtures achieves >99% purity without chromatography .

  • Cost reduction : Recycling Pd catalysts via supported ionic liquid phases (SILP) cuts metal waste by 70% .

Comparative Analysis of Synthetic Routes

Parameter Asymmetric C–H Arylation Traditional Lithiation Patent Method
Yield89–99%60–75%70–85%
Enantiomeric Excess (ee)95–99%70–85%80–90%
Reaction Time12–24 h48–72 h6–12 h
ScalabilityHigh (>100 g)Moderate (<50 g)High (>200 g)
Catalyst Cost$$$$$$$$$

The asymmetric C–H arylation route outperforms others in stereochemical control and scalability, though patent methods offer faster reaction times .

Mechanistic Insights into Stereochemical Control

The ligand’s chirality arises from synergistic planar and central chiral elements :

  • Planar chirality : Dictated by the ferrocene’s indene-fused structure, which locks ring substituents in a fixed geometry .

  • Central chirality : Introduced during ethylamine coupling, where bulky 3,5-xylyl groups induce a specific configuration via steric hindrance .

Density functional theory (DFT) studies reveal that the P–Fe–P angle (92–95°) optimizes metal coordination while maintaining stereochemical integrity .

Challenges and Mitigation Strategies

  • Phosphine oxidation : Storing ligands under argon with 3Å molecular sieves extends shelf life .

  • Byproduct formation : Excess Grignard reagents are quenched with trimethylsilyl chloride to prevent dialkylation .

  • Catalyst deactivation : Adding 1,2-bis(diphenylphosphino)ethane (dppe) as a co-ligand stabilizes Pd centers .

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-[(S)-2-(DI(3,5-BIS-TRIFLUOROMETHYLPHENYL)PHOSPHINO)FERROCENYL]ETHYLDI(3,5-DIMETHYLPHENYL)PHOSPHINE undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Major Products

    Phosphine oxides: Formed from the oxidation of the phosphine groups.

    Substituted derivatives: Formed from substitution reactions.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a ligand in various asymmetric catalytic reactions to produce enantiomerically pure compounds.

    Organometallic Chemistry: Plays a role in the formation of organometallic complexes with transition metals.

Biology and Medicine

    Drug Development: Utilized in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).

    Biochemical Research: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry

    Fine Chemicals: Used in the production of fine chemicals and specialty materials.

    Agriculture: Applied in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which ®-(-)-1-[(S)-2-(DI(3,5-BIS-TRIFLUOROMETHYLPHENYL)PHOSPHINO)FERROCENYL]ETHYLDI(3,5-DIMETHYLPHENYL)PHOSPHINE exerts its effects involves:

    Coordination to Metal Centers: The phosphine ligands coordinate to metal centers in catalytic complexes, influencing the reactivity and selectivity of the metal.

    Induction of Chirality: The chiral centers in the ligand induce chirality in the catalytic reactions, leading to the formation of enantiomerically enriched products.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to structurally related Josiphos ligands, focusing on substituent effects:

Compound Name Substituents (Phosphine Groups) CAS Number Molecular Weight Key Properties Reference
Target Compound Bis(3,5-di-trifluoromethylphenyl) / di-3,5-xylyl 292638-88-1 866.52 α = -260° ±15°; air-sensitive
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine ethanol adduct Diphenyl / dicyclohexyl 155806-35-2 640.59 Ethanol-stabilized; less steric bulk
(R)-(-)-1-[(R)-2-(2’-Diphenylphosphinophenyl)ferrocenyl]ethylbis(di-3,5-trifluoromethylphenyl)phosphine Diphenylphosphinophenyl / bis(trifluoromethylphenyl) 565184-33-0 ~900 (estimated) Enhanced π-backbonding; rigid backbone
(R)-(-)-1-{(S)-2-[Bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine Bis(3,5-dimethyl-4-methoxyphenyl) / dicyclohexyl 360048-63-1 ~800 (estimated) Electron-donating methoxy groups; moderate steric hindrance
Key Observations:
  • Electronic Effects : The target compound’s trifluoromethyl groups are strongly electron-withdrawing, increasing metal center electrophilicity compared to methoxy (electron-donating) or phenyl (neutral) substituents .
  • Steric Effects : The di-3,5-xylyl group provides greater steric bulk than cyclohexyl or methoxy-substituted analogs, favoring selectivity in crowded catalytic environments .
  • Stereochemical Flexibility : The (R)-(-) and (S)- configurations at the ferrocenyl and ethyl positions create a chiral pocket distinct from analogs with (R,R,R) or (S,Rp) configurations, which alter enantioselectivity in hydrogenation .

Catalytic Performance

  • Asymmetric Hydrogenation : The target compound outperforms methoxy-substituted analogs (e.g., CAS 360048-63-1) in reactions requiring electron-deficient metal centers, achieving >95% enantiomeric excess (ee) in ketone reductions .
  • Cross-Coupling: Ligands with trifluoromethyl groups (e.g., CAS 565184-33-0) show superior activity in Suzuki-Miyaura couplings due to enhanced oxidative addition rates, whereas ethanol-adduct analogs (CAS 155806-35-2) are less stable under harsh conditions .

Biological Activity

The compound (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine is a ferrocenyl-phosphine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article consolidates findings from various studies regarding its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C44H36F12FeP2
  • Molecular Weight: 910.53 g/mol
  • CAS Number: 166172-63-0
  • Purity: ≥97% .

Recent studies have demonstrated that ferrocenyl-phosphine complexes exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms primarily involve:

  • Induction of Apoptosis: Ferrocenyl-phosphine complexes have been shown to activate intrinsic apoptotic pathways. For instance, the compound FD10, a related ferrocenyl-phosphine complex, induced apoptosis in cutaneous T-cell lymphoma (CTCL) cells through caspase-3 activation and suppression of the STAT3 oncoprotein .
  • Cell Cycle Arrest: These compounds can cause G0/G1 phase arrest in the cell cycle, which is crucial for inhibiting cancer cell proliferation. This is mediated by downregulating key regulatory proteins such as Akt and c-Myc .
  • Cytotoxicity Profile: The IC50 values for various CTCL cell lines treated with FD10 were reported as follows:
    • HuT78: 5.55 μM
    • HH: 7.80 μM
    • MJ: 3.16 μM
    • MyLa: 6.46 μM .

Anticancer Activity

The biological activity of (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine has been explored in various studies:

  • Cytotoxicity Testing: In vitro studies have utilized colorimetric assays to measure cell viability in cancer lines such as HeLa and CTCL cells. The results indicate that these compounds can significantly reduce cell viability compared to control groups .

Case Studies

  • Ferrocenyl Complexes in Cancer Treatment:
    A study on a panel of ferrocenyl–phosphine derivatives revealed promising anticancer properties, particularly in hematolymphoid malignancies. The incorporation of gold into these complexes enhanced their cytotoxic effects .
  • Mechanistic Insights:
    Research indicated that the ferrocenyl moiety contributes to the redox activity of these compounds, allowing for the generation of reactive oxygen species (ROS), which are known to induce oxidative stress in cancer cells leading to apoptosis .

Comparative Table of Biological Activities

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
FD10HuT785.55Apoptosis via caspase activation
FD10HH7.80STAT3 suppression
FD10MJ3.16G0/G1 phase arrest
FD10MyLa6.46Downregulation of Akt and c-Myc

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